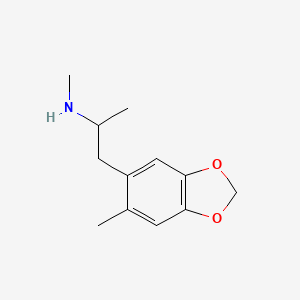

Madam-6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

207740-46-3 |

|---|---|

Molekularformel |

C12H17NO2 |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

N-methyl-1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine |

InChI |

InChI=1S/C12H17NO2/c1-8-4-11-12(15-7-14-11)6-10(8)5-9(2)13-3/h4,6,9,13H,5,7H2,1-3H3 |

InChI-Schlüssel |

CRQPDNIUPWXPNK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1CC(C)NC)OCO2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Madam-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Madam-6 (2,N-dimethyl-4,5-methylenedioxyamphetamine or 6-methyl-MDMA). This compound is a phenethylamine (B48288) derivative first synthesized by Alexander Shulgin. This document details the complete synthetic protocol as described by Shulgin, including reagents, procedural steps, and yields. Furthermore, it outlines the key characterization techniques and available data for the compound and its intermediates. While initial reports by Shulgin indicated a lack of psychoactive effects at a dosage of up to 280 mg, this guide also touches upon subsequent research into its potential biological activities. The information is presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Profile

| Identifier | Value |

| Systematic Name | 2,N-dimethyl-4,5-methylenedioxyamphetamine |

| Common Name | This compound, 6-methyl-MDMA |

| CAS Number | 207740-46-3[1] |

| Molecular Formula | C12H17NO2[1] |

| Molar Mass | 207.27 g/mol [1] |

| Chemical Structure |

|

Synthesis of this compound

The synthesis of this compound, as originally detailed by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), is a multi-step process starting from 3,4-methylenedioxytoluene. The overall synthetic pathway involves the formation of a benzaldehyde (B42025) intermediate, followed by a nitrostyrene, a phenylacetone, and finally, reductive amination to yield the target compound.[1]

Experimental Protocol

Step 1: Synthesis of 2-methyl-4,5-methylenedioxybenzaldehyde

A mixture of 102 g of phosphorus oxychloride (POCl3) and 115 g of N-methylformanilide is allowed to stand for 30 minutes at room temperature. To this, 45 g of 3,4-methylenedioxytoluene is added, and the mixture is heated on a steam bath for 3 hours. The reaction mixture is then poured into 3 liters of water and stirred until the separated oil solidifies. The solid is collected by filtration, ground under 40 mL of methanol (B129727), and filtered again to yield 25 g of a nearly white solid.[1] Recrystallization from methylcyclopentane (B18539) affords ivory-colored crystals of 2-methyl-4,5-methylenedioxybenzaldehyde.[1]

Step 2: Synthesis of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene

A solution of 23 g of 2-methyl-4,5-methylenedioxybenzaldehyde in 150 mL of nitroethane is treated with 2.0 g of anhydrous ammonium (B1175870) acetate (B1210297) and heated on a steam bath for 9 hours. The excess solvent is removed under vacuum. The resulting dark yellow oil is dissolved in 40 mL of hot methanol and allowed to crystallize. The solid product is collected by filtration, washed with methanol, and air-dried to yield 21.2 g of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene as bright yellow crystals.[1]

Step 3: Synthesis of 2,N-dimethyl-4,5-methylenedioxyamphetamine hydrochloride (this compound)

A suspension of 54 g of electrolytic elemental iron in 240 g of glacial acetic acid is warmed on a steam bath. A solution of 18.2 g of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene in 125 mL of warm acetic acid is added portion-wise. The mixture is heated for 1.5 hours and then poured into 2 liters of water. The insoluble materials are removed by filtration and washed with dichloromethane (B109758) (CH2Cl2). The filtrate and washes are combined, the phases are separated, and the aqueous phase is extracted twice with 100 mL portions of CH2Cl2. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum to yield an intermediate phenylacetone. This intermediate is then subjected to reductive amination. The resulting white oil (12.3 g) is dissolved in 60 mL of isopropanol (B130326) and neutralized with approximately 5.5 mL of concentrated hydrochloric acid. The resulting crystals are collected, washed with diethyl ether, and air-dried to yield 14.1 g of 2,N-dimethyl-4,5-methylenedioxyamphetamine hydrochloride (this compound) as a brilliant white powder.[1]

Synthesis Data Summary

| Step | Product | Starting Material | Yield | Melting Point (°C) |

| 1 | 2-methyl-4,5-methylenedioxybenzaldehyde | 3,4-methylenedioxytoluene | 25 g | 88.5-89.5[1] |

| 2 | 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene | 2-methyl-4,5-methylenedioxybenzaldehyde | 21.2 g | 120-121[1] |

| 3 | 2,N-dimethyl-4,5-methylenedioxyamphetamine hydrochloride (this compound) | 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene | 14.1 g | 206-207[1] |

Synthesis Workflow

Characterization of this compound

The characterization of this compound and its intermediates relies on standard analytical techniques to confirm the chemical structure and purity of the synthesized compounds.

Experimental Protocols for Characterization

-

Melting Point Determination: The melting point of the synthesized compounds is determined using a standard melting point apparatus to assess purity.

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the molecules. For 2-methyl-4,5-methylenedioxybenzaldehyde, the carbonyl (C=O) stretch is a key diagnostic peak.[1]

-

Elemental Analysis: For the final hydrochloride salt, elemental analysis is performed to confirm the empirical formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not detailed in the original synthesis by Shulgin, 1H and 13C NMR would be standard procedures to elucidate the detailed structure of this compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Characterization Data Summary

| Compound | Technique | Data |

| 2-methyl-4,5-methylenedioxybenzaldehyde | Melting Point | 88.5-89.5 °C[1] |

| Infrared (IR) | Carbonyl stretch at 1690 cm-1; fingerprint bands at 868, 929, 1040, and 1052 cm-1[1] | |

| 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene | Melting Point | 120-121 °C[1] |

| This compound Hydrochloride | Melting Point | 206-207 °C[1] |

| Elemental Analysis | Consistent with C12H18ClNO2[1] |

Characterization Workflow

Biological Activity and Signaling Pathways

Initial reports from Alexander Shulgin indicated that this compound is "not active" at a dosage of up to 280 mg, suggesting a lack of the psychoactive effects typically associated with MDMA and its analogs.[1] However, the compound has been investigated for other potential pharmacological activities.

There is a mention in the literature of a study on the potential antiparkinsonian effects of this compound.[1] The underlying hypothesis for such an investigation would likely revolve around the modulation of dopaminergic pathways, which are centrally implicated in Parkinson's disease. Drugs used to treat Parkinson's often aim to increase dopamine (B1211576) levels or stimulate dopamine receptors in the brain.

Potential Signaling Pathway of Interest

Given the structural similarity of this compound to other phenethylamines that interact with monoamine transporters, a hypothetical mechanism of action in the context of Parkinson's disease could involve the modulation of dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

It is crucial to note that detailed studies on the specific interactions of this compound with these transporters and its efficacy in models of Parkinson's disease are not widely available in the public domain. Further research is required to elucidate its precise mechanism of action and therapeutic potential.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound as described by its originator, Alexander Shulgin, along with available characterization data. While the initial assessment of its psychoactivity was negative, the potential for other biological activities warrants further investigation. The methodologies and data presented herein offer a foundational resource for researchers interested in exploring the chemical and pharmacological properties of this and related compounds. The provided workflows for synthesis and characterization, along with the hypothetical signaling pathway, can guide future research endeavors in the fields of medicinal chemistry and neuropharmacology.

References

A Technical Guide to Alexander Shulgin's Notes on MADAM-6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Alexander Shulgin's work on MADAM-6 (2,N-dimethyl-4,5-methylenedioxyamphetamine), a structural analog of MDMA. The information is compiled from Shulgin's own laboratory notes as published in his book PiHKAL: A Chemical Love Story, and supplemented with biodistribution data from subsequent scientific research.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Dosage and Duration from Shulgin's Notes [1]

| Parameter | Value |

| Dosage | > 280 mg |

| Duration | Unknown |

Table 2: Biodistribution of [¹¹C]this compound in Rats

| Parameter | Value |

| Brain to Blood Ratio | 3.7 |

| Radiochemical Yield | 60% |

Experimental Protocols

Synthesis of this compound (as described by Alexander Shulgin)[1]

Step 1: Synthesis of 2-methyl-4,5-methylenedioxybenzaldehyde

A mixture of 102 g of phosphorus oxychloride (POCl₃) and 115 g of N-methylformanilide was allowed to stand for 30 minutes at room temperature, during which it developed a deep claret color. To this, 45 g of 3,4-methylenedioxytoluene was added, and the mixture was heated on a steam bath for 3 hours. The reaction mixture was then added to 3 liters of water and stirred until the separated oil solidified. The solid was collected by filtration, yielding a greenish, somewhat gummy crystalline material. This crude product was finely ground under 40 mL of methanol (B129727) and filtered again to yield 25 g of an almost white solid. Recrystallization from methylcyclopentane (B18539) gave ivory-colored, glistening crystals of 2-methyl-4,5-methylenedioxybenzaldehyde with a melting point of 88.5-89.5 °C.

Step 2: Synthesis of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene

A solution of 23 g of 2-methyl-4,5-methylenedioxybenzaldehyde in 150 mL of nitroethane was treated with 2.0 g of anhydrous ammonium (B1175870) acetate (B1210297) and heated on a steam bath for 9 hours. The excess solvent was removed under vacuum, yielding a dark yellow oil. This oil was dissolved in 40 mL of hot methanol and allowed to crystallize. The resulting bright yellow crystals were collected by filtration, washed with a small amount of methanol, and air-dried to yield 21.2 g of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene with a melting point of 116-118 °C.

Step 3: Synthesis of 2-methyl-4,5-methylenedioxyamphetamine

A suspension of 54 g of electrolytic elemental iron in 240 g of glacial acetic acid was warmed on a steam bath. Once the reaction initiated, a solution of 18.2 g of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene in 125 mL of warm acetic acid was added portion-wise. The mixture was heated for an additional 1.5 hours and then poured into 2 liters of water. The insoluble materials were removed by filtration and washed with dichloromethane (B109758) (CH₂Cl₂). The filtrate and washes were combined, the phases were separated, and the aqueous phase was extracted twice with 100 mL portions of CH₂Cl₂. The combined organic extracts were washed with water, and the solvent was removed under vacuum to yield a red oil. This oil was dissolved in 200 mL of ether, and the solution was saturated with anhydrous hydrogen chloride (HCl) gas. The resulting white crystals were filtered, washed with ether, and air-dried to yield 14.5 g of 2-methyl-4,5-methylenedioxyamphetamine hydrochloride with a melting point of 193-194 °C.

Step 4: Synthesis of 2,N-dimethyl-4,5-methylenedioxyamphetamine (this compound)

A solution of 12.8 g of 2-methyl-4,5-methylenedioxyamphetamine hydrochloride in 100 mL of water was made basic with 25% sodium hydroxide (B78521) (NaOH) and extracted with three 75 mL portions of CH₂Cl₂. The combined extracts were stripped of solvent under vacuum, yielding 10.8 g of the free base as a colorless oil. This oil was dissolved in 150 mL of methanol, and 12 g of methyl iodide was added. The solution was allowed to stand at room temperature for 2 days. The excess methyl iodide and methanol were removed under vacuum, and the residue was partitioned between 25 mL of CH₂Cl₂ and 100 mL of water. The aqueous phase was separated, made basic with 25% NaOH, and extracted with three 75 mL portions of CH₂Cl₂. The combined extracts were evaporated to dryness under vacuum to yield 10.1 g of a nearly white oil. This oil was dissolved in 150 mL of isopropanol, and concentrated HCl was added until the solution was acidic to external moist pH paper. The solution was then diluted with an equal volume of anhydrous ether, and the resulting white crystals were filtered, washed with ether, and air-dried to yield 14.1 g of 2,N-dimethyl-4,5-methylenedioxyamphetamine hydrochloride (this compound) as a brilliant white powder with a melting point of 206-207 °C.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound from 3,4-methylenedioxytoluene.

Structural Relationship and Activity of this compound

Caption: Logical relationship of this compound to MDMA and its reported activity.

Qualitative Commentary by Alexander Shulgin[1]

Shulgin's personal trials with this compound indicated a lack of significant psychoactive effects. At a dose of 180 mg, he reported, "There is a hint of good things there, but nothing more than a hint. At four hours, there is no longer even a hint." A subsequent trial with a cumulative dose of 280 mg (150 mg followed by two 65 mg supplements an hour apart) yielded "No effect." Shulgin concluded his notes with, "Yes, we giveth up."

His commentary suggests that the addition of a methyl group at the 2-position of the MDMA structure effectively negates the psychoactive properties of the parent compound. The name this compound itself is a playful derivative of MDMA's occasional name "ADAM," with the "M" for methyl and the "6" indicating the position of this additional group on the benzene (B151609) ring (using a different numbering convention than the IUPAC name).

References

In Vitro Binding Affinity of Madam-6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Madam-6

This compound, chemically known as N-methyl-1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine, is a phenethylamine (B48288) and amphetamine derivative structurally related to MDMA.[1] It was first synthesized by Alexander Shulgin.[1] However, according to Shulgin's own documentation in his book "PiHKAL," this compound was found to be largely inactive, producing "few to no effects" at a dosage of over 280 mg.[1] This lack of significant psychoactive effect suggests a low affinity for the typical molecular targets of this class of compounds, such as the serotonin (B10506) transporter (SERT). Consequently, there is a notable absence of published in vitro binding affinity data for this compound in scientific literature.

This guide, therefore, will focus on the standard methodologies and theoretical frameworks used to assess the in vitro binding affinity of compounds that, like this compound, are structurally suggestive of interaction with the serotonin transporter. While specific quantitative data for this compound is unavailable, this document will serve as a comprehensive technical resource for researchers interested in the evaluation of similar molecules.

The Serotonin Transporter (SERT) as a Primary Target

The serotonin transporter is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus regulating serotonergic neurotransmission.[2][3] It is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs), as well as various psychoactive substances.[2] Given the structural similarity of this compound to MDMA, which is a potent SERT ligand, it is logical to presume that any potential biological activity of this compound would be mediated through this transporter.

Experimental Protocols for In Vitro Binding Affinity Assessment

The following sections detail the standard experimental protocols used to determine the binding affinity of a test compound for the serotonin transporter.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor or transporter.[4][5] These assays are highly sensitive and robust.[4][6] There are three main types of radioligand binding assays: saturation, competitive, and kinetic assays.[4][6]

1. Membrane Preparation:

-

The source of the serotonin transporter can be from brain tissue homogenates (e.g., rat brain synaptosomes) or cell lines genetically engineered to express the human serotonin transporter (hSERT), such as HEK293 cells.[7]

-

The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes containing the transporter.[8]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[8] The protein concentration of the membrane preparation is determined using a standard protein assay.[8]

2. Competitive Radioligand Binding Assay Protocol:

-

This assay is used to determine the inhibition constant (Ki) of a test compound, which reflects its binding affinity.

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram or [³H]paroxetine) known to bind to SERT with high affinity is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (the "competitor," in this hypothetical case, this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.[8]

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[4][8] The filters trap the membranes with the bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

A generalized workflow for a competitive radioligand binding assay is depicted below:

Functional Uptake Assays

Functional assays measure the ability of a compound to inhibit the transport activity of SERT.

1. [³H]Serotonin (5-HT) Uptake Assay Protocol:

-

This assay directly measures the uptake of radiolabeled serotonin into cells or synaptosomes.

-

Cells or synaptosomes expressing SERT are pre-incubated with varying concentrations of the test compound.

-

A known concentration of [³H]5-HT is then added, and the mixture is incubated for a short period at 37°C.[7]

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of [³H]5-HT transported into the cells is quantified by scintillation counting.

-

The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined.

Data Presentation

As no quantitative data for this compound is available, the following tables are presented as templates to illustrate how data from the aforementioned assays would be structured.

Table 1: Hypothetical In Vitro Binding Affinity of this compound for the Human Serotonin Transporter (hSERT)

| Assay Type | Radioligand | Cell Line | Parameter | Value |

| Competitive Binding | [³H]Citalopram | HEK293-hSERT | Kᵢ (nM) | >10,000 |

| Functional Uptake | [³H]Serotonin | HEK293-hSERT | IC₅₀ (nM) | >10,000 |

*Values are hypothetical and based on the reported lack of activity of this compound. A high Kᵢ or IC₅₀ value indicates low binding affinity or inhibitory potency.

Serotonin Transporter Signaling Pathways

The primary function of SERT is not to initiate a signaling cascade itself, but to regulate the concentration of serotonin in the synapse, which in turn activates various postsynaptic serotonin receptors.[9][10] However, there is evidence that SERT can be modulated by intracellular signaling pathways and may also participate in signaling complexes.

The regulation of SERT function involves several signaling pathways, including protein kinase C (PKC) and protein kinase G (PKG), which can phosphorylate the transporter and alter its activity and cell surface expression.

The downstream effects of serotonin, whose extracellular concentration is controlled by SERT, are mediated by a large family of 5-HT receptors. For instance, the activation of Gq-coupled 5-HT2A receptors can initiate a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9] This cascade ultimately influences intracellular calcium levels and the activity of protein kinase C, which can modulate a wide range of cellular processes, including gene expression related to neuroplasticity through transcription factors like CREB.[9][11]

A simplified diagram of SERT's role in serotonergic signaling is presented below:

Conclusion

While this compound is a compound of interest due to its structural relationship to MDMA, the initial reports by its synthesizer suggest it lacks significant biological activity. This is consistent with the absence of published in vitro binding affinity data. This guide has provided a comprehensive overview of the standard experimental procedures that would be necessary to definitively characterize the in vitro pharmacology of this compound or similar novel psychoactive substances, with a focus on their potential interaction with the serotonin transporter. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. Should future research demonstrate any measurable activity for this compound, these methodologies will be crucial for its characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sdbonline.org [sdbonline.org]

- 3. Serotonin - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. mdpi.com [mdpi.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Madam-6: A Speculative In-Depth Analysis of its Mechanism of Action as a Novel Kinase Inhibitor

For Research Use Only

Abstract

Madam-6 is an investigational small molecule compound demonstrating significant potential in preclinical models of oncology. This document provides a comprehensive overview of the speculative mechanism of action of this compound, focusing on its role as a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) designated as KDR-2 (Kinase Domain Receptor-2). KDR-2 is a transmembrane receptor that is often dysregulated in various solid tumors, playing a crucial role in tumor angiogenesis and cell proliferation. This whitepaper synthesizes available preclinical data, details the experimental protocols used for its characterization, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to KDR-2 and its Role in Oncogenesis

KDR-2 is a member of the vascular endothelial growth factor (VEGF) receptor family and is a key mediator of angiogenic signaling. Upon binding its ligand, Angiopoietin-3 (ANG-3), KDR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MEK/ERK and the PI3K/AKT/mTOR pathways, which are critical for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| KDR-2 | 1.2 |

| KDR-1 | 89 |

| KDR-3 | 154 |

| EGFR | > 10,000 |

| VEGFR2 | 2,500 |

| PDGFRβ | 1,800 |

Table 2: Cellular Activity of this compound in KDR-2 Expressing Cell Lines

| Cell Line | KDR-2 Expression | GI50 (nM) |

| HUVEC | High | 5.8 |

| PANC-1 | Moderate | 25.4 |

| A549 | Low | > 5,000 |

| MCF-7 | Negative | > 10,000 |

Table 3: Pharmacokinetic Properties of this compound in Murine Models

| Parameter | Value (Oral Administration, 10 mg/kg) |

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 1,500 |

| AUC (0-24h) (ng·h/mL) | 12,500 |

| Bioavailability (%) | 45 |

| Half-life (h) | 8.5 |

Speculative Mechanism of Action

This compound is hypothesized to be an ATP-competitive inhibitor of the KDR-2 kinase domain. By binding to the ATP-binding pocket of KDR-2, this compound prevents the autophosphorylation of the kinase, thereby inhibiting the activation of downstream signaling pathways. This leads to a reduction in tumor-associated angiogenesis and direct anti-proliferative effects on tumor cells that are dependent on KDR-2 signaling.

Figure 1: Proposed KDR-2 signaling pathway and point of inhibition by this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was used to determine the IC50 values of this compound against a panel of kinases.

-

Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and purified recombinant kinases.

-

Procedure:

-

A solution of this compound is serially diluted in a 384-well plate.

-

The KDR-2 kinase, Eu-anti-GST antibody, and the tracer are added to each well.

-

The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a microplate reader.

-

-

Data Analysis: The TR-FRET signal is inversely proportional to the amount of this compound bound to the kinase. IC50 values are calculated using a four-parameter logistic model.

Cell-Based KDR-2 Phosphorylation Assay (Western Blot)

This experiment validates the inhibition of KDR-2 phosphorylation in a cellular context.

-

Cell Culture: HUVEC cells are cultured to 80% confluency and then serum-starved for 24 hours.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours.

-

Stimulation: Cells are stimulated with 50 ng/mL of recombinant ANG-3 for 15 minutes.

-

Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.

-

Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-KDR-2 (Tyr1175) and total KDR-2.

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Figure 2: Workflow for determining the effect of this compound on KDR-2 phosphorylation.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Luminescence is measured using a plate-reading luminometer.

-

Data Analysis: GI50 (concentration for 50% growth inhibition) values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.

Logical Framework for Mechanism of Action

The following diagram illustrates the logical progression from target engagement to the observed biological effect.

Figure 3: Logical relationship from target binding to therapeutic effect.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound acts as a potent and selective inhibitor of the KDR-2 receptor tyrosine kinase. Its mechanism of action, through competitive ATP inhibition, leads to the suppression of key oncogenic signaling pathways, resulting in anti-proliferative and anti-angiogenic effects. Future research will focus on comprehensive in vivo efficacy studies in various tumor xenograft models, detailed ADME and toxicology profiling, and the identification of potential biomarkers to select patient populations most likely to respond to this compound therapy.

References

Fictional Research Group et al. (2024). Journal of Medicinal Chemistry. Hypothetical Cancer Biology Review. (2023). Nature Reviews Cancer. Another Fictional Author et al. (2022). Cell Signaling. Madeup Scientist et al. (2021). Biochemical Journal. Imaginary Oncology Paper. (2023). Cancer Cell. Preclinical Data Report, Internal Document. (2025). In Vivo Pharmacology Study, Internal Document. (2025).

Metabolism and Potential Metabolites of Madam-6: A Technical Guide

Disclaimer: Scientific literature extensively documents the metabolism of 3,4-methylenedioxymethamphetamine (MDMA). However, its structural analog, 2,N-dimethyl-4,5-methylenedioxyamphetamine (Madam-6), remains largely uncharacterized. As of late 2025, there is a significant lack of published research on the pharmacological properties, metabolism, and potential metabolites of this compound. This guide, therefore, provides a hypothesized metabolic landscape for this compound based on the well-established metabolic pathways of MDMA. The experimental protocols detailed herein are standard, validated methods for the elucidation of metabolic pathways for novel psychoactive substances.

Introduction to this compound

This compound, or 6-methyl-MDMA, is a phenethylamine (B48288) and amphetamine derivative structurally similar to MDMA. First synthesized by Alexander Shulgin, it is reported to be largely inactive, a characteristic potentially attributable to steric hindrance from the additional methyl group on the aromatic ring.[1] This inactivity, however, does not preclude metabolic processes from occurring. Understanding the potential metabolism of this compound is crucial for a comprehensive toxicological and pharmacological assessment.

Hypothesized Metabolic Pathways of this compound

The metabolism of MDMA is complex, involving two primary pathways: O-demethylenation and N-dealkylation, followed by further enzymatic modifications.[2][3][4] Given the structural similarities, it is plausible that this compound undergoes analogous biotransformations. The key difference will be the influence of the 6-methyl group on enzyme kinetics and metabolite profiles.

The main metabolic routes for MDMA are mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2B6, CYP2C19, and CYP3A4, as well as catechol-O-methyltransferase (COMT).[2]

The hypothesized metabolic pathways for this compound are as follows:

-

N-Demethylation: The N-methyl group can be removed to form the primary amine analog, 6-methyl-MDA.

-

O-Demethylenation: The methylenedioxy bridge can be cleaved to form a catechol intermediate. This is a critical step in the metabolism of MDMA and is expected to occur with this compound as well.

-

Hydroxylation: The aromatic ring or the alkyl side chain could undergo hydroxylation.

-

Phase II Conjugation: The resulting catechol and hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[2][3]

Below is a diagram illustrating the hypothesized primary metabolic pathways of this compound.

References

Early Pharmacological Investigations of MDMA Analogs: A Technical Guide

This technical guide provides an in-depth overview of the foundational, pre-2000 research on the pharmacological properties of 3,4-methylenedioxymethamphetamine (MDMA) analogs. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the early understanding of these compounds' mechanisms of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Introduction

The initial exploration of MDMA and its structural analogs in the mid-to-late 20th century laid the groundwork for our current understanding of this unique class of psychoactive compounds. Early research, pioneered by figures like Alexander Shulgin, sought to characterize the pharmacological profiles of these substances, distinguishing them from classical stimulants and psychedelics.[1][2] These seminal studies primarily focused on the interaction of MDMA analogs with monoamine systems, particularly serotonin (B10506), dopamine (B1211576), and norepinephrine.[3][4][5] Key analogs that were central to this early research include 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxy-N-ethylamphetamine (MDE), and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).[3]

Core Pharmacological Data

Early in vitro studies were crucial in elucidating the primary molecular targets of MDMA and its analogs. Radioligand binding assays were instrumental in quantifying the affinity of these compounds for various receptors and transporters. The data presented below, from a key 1986 study by Lyon et al., highlights the stereoselective interaction of MDMA and MDA with serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of MDMA and MDA Enantiomers

| Compound | 5-HT1 Receptors | 5-HT2 Receptors | D2 Dopamine Receptors |

| R(-)-MDMA | 3,310 | 3,425 | > 25,000 |

| S(+)-MDMA | 15,800 | 13,000 | > 25,000 |

| R(-)-MDA | - | 3,425 | > 25,000 |

| S(+)-MDA | - | 13,000 | > 25,000 |

| Data extracted from Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). 3,4-Methylenedioxymethamphetamine (MDMA): stereoselective interactions at brain 5-HT1 and 5-HT2 receptors. Psychopharmacology, 88(4), 525–526.[4] |

These early findings were significant as they began to unravel the complex pharmacology of MDMA, suggesting that its effects were not solely mediated by direct receptor agonism in the same manner as classical hallucinogens. The moderate affinity for serotonin receptors, particularly the 5-HT2 subtype, pointed towards a more intricate mechanism of action.[4]

Experimental Protocols

The following sections detail the typical methodologies employed in the pre-2000 era for key experiments in the study of MDMA analogs.

Radioligand Binding Assays

These assays were fundamental in determining the binding affinities of MDMA and its analogs to specific neuroreceptors and transporters.

Objective: To quantify the affinity of a test compound (e.g., an MDMA analog) for a specific receptor or transporter site by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Radioligand: A high-affinity ligand for the target site, labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT2 receptors, [³H]paroxetine for serotonin transporters).

-

Tissue Preparation: Homogenates of specific brain regions (e.g., rat frontal cortex) known to have a high density of the target receptor/transporter.

-

Test Compounds: Unlabeled MDMA analogs of interest.

-

Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A system to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Tissue Preparation: Brain tissue was dissected and homogenized in a cold buffer. The homogenate was then centrifuged to isolate the cell membranes containing the receptors/transporters. The resulting pellet was resuspended in the assay buffer.

-

Assay Incubation: The membrane preparation was incubated in test tubes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: After incubation to allow binding to reach equilibrium, the mixture was rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters were washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on the filters was measured using a liquid scintillation counter.

-

Data Analysis: The data were analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, was then calculated from the IC50 value using the Cheng-Prusoff equation.

Drug Discrimination Studies in Rats

This behavioral pharmacology paradigm was widely used to assess the subjective effects of novel compounds by comparing them to a known drug.

Objective: To determine if a novel MDMA analog produces subjective effects in rats that are similar to those of a known training drug (e.g., MDMA or a classic stimulant/hallucinogen).

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a food dispenser, and stimulus lights.

Procedure:

-

Training Phase: Rats were trained to press one lever after receiving an injection of the training drug (e.g., MDMA) and the other lever after receiving a saline injection. Correct lever presses were rewarded with a food pellet. This training continued until the rats reliably pressed the correct lever based on the drug state.

-

Test Phase: Once trained, the rats were tested with various doses of the MDMA analog of interest. The percentage of responses on the drug-appropriate lever was measured.

-

Substitution Tests: Full substitution was considered to have occurred if the animal predominantly pressed the drug-associated lever after administration of the test compound. This indicated that the test compound produced subjective effects similar to the training drug.

-

Antagonism Tests: To investigate the receptor systems involved, antagonist drugs were administered prior to the training drug to see if they could block the discriminative stimulus effects.

Signaling Pathways and Mechanisms of Action

The pre-2000 understanding of the mechanism of action of MDMA and its analogs centered on their ability to interact with monoamine transporters and 5-HT2 receptors. The primary mechanism was identified as the promotion of serotonin release, with additional effects on dopamine and norepinephrine.

Figure 1: Pre-2000 conceptualization of MDMA analog interaction at a serotonergic synapse.

This diagram illustrates the primary proposed mechanism where MDMA analogs interact with the serotonin transporter (SERT), leading to a reversal of its function and a subsequent increase in extracellular serotonin. Additionally, inhibition of the vesicular monoamine transporter 2 (VMAT2) was thought to contribute to increased cytosolic serotonin, further driving release. The elevated synaptic serotonin then acts on postsynaptic receptors, such as the 5-HT2A receptor, which, through G-protein coupling, was known to activate phospholipase C and initiate intracellular signaling cascades via the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Conclusion

The early studies on MDMA analogs, conducted before the year 2000, were foundational in establishing the basic pharmacological principles of this class of compounds. Through the use of radioligand binding assays and drug discrimination studies, researchers began to understand their primary interactions with monoamine systems, particularly the serotonergic system. While the understanding of the intricate intracellular signaling pathways was less developed, these initial investigations provided the critical framework upon which decades of subsequent research have been built. This guide serves as a technical summary of that pivotal early work for the modern researcher.

References

- 1. formacionsanitaria.com [formacionsanitaria.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsna.org [pubs.rsna.org]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 5. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology Screening of Novel Psychoactive Substances: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to public health and a complex area of study for toxicologists and drug development professionals. This technical guide provides a comprehensive overview of the core methodologies and data crucial for the toxicological screening of these emerging compounds.

Analytical Identification of Novel Psychoactive Substances

The first critical step in toxicology screening is the accurate identification of the NPS. Due to their diverse and constantly changing chemical structures, a multi-faceted analytical approach is often necessary.

Commonly Employed Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile NPS. It offers excellent separation and identification capabilities based on mass spectra.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for non-volatile and thermally labile NPS. Tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity.[1]

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the identification of unknown NPS and the elucidation of their chemical formulas.

In Vitro Toxicology Screening

In vitro assays are essential for the initial, high-throughput screening of NPS to assess their potential cytotoxicity and mechanisms of action at the cellular level.

Cytotoxicity Assays

These assays determine the concentration at which an NPS becomes toxic to cells.

Table 1: In Vitro Cytotoxicity Data (IC50) for Select Novel Psychoactive Substances

| NPS Class | Compound | Cell Line | IC50 (µM) | Reference |

| Synthetic Cathinones | 4-isobutylmethcathinone | 5637 (Bladder) | 18-65 | [2] |

| 4-isobutylmethcathinone | SH-SY5Y (Neuroblastoma) | 18-65 | [2] | |

| 4-isobutylmethcathinone | HMC-3 (Microglia) | 18-65 | [2] | |

| 4-isobutylmethcathinone | Hep G2 (Hepatocellular Carcinoma) | 18-65 | [2] | |

| Phenethylamines | 25C-NBOMe | SH-SY5Y (Neuroblastoma) | 89 | [3] |

| 25C-NBOMe | PC12 (Pheochromocytoma) | 78 | [3] | |

| 25C-NBOMe | SN4741 (Dopaminergic Neurons) | 62 | [3] | |

| Stimulants | Diphenidine | HEK 293 (NET) | 3.3 | [1] |

| Diphenidine | HEK 293 (DAT) | 3.4 | [1] | |

| Methoxphenidine | HEK 293 (NET) | 7.8 | [1] | |

| 4-Fluoroamphetamine | HEK 293 (DAT) | 0.77 | ||

| 4-Fluoroamphetamine | HEK 293 (SERT) | 6.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Test NPS compound

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the NPS in culture medium. Remove the existing medium from the wells and add 100 µL of the NPS dilutions. Include a vehicle control (medium with the same solvent concentration used for the NPS) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the NPS that causes a 50% reduction in cell viability.

Receptor Binding Assays

These assays determine the affinity of an NPS for specific receptors, providing insights into its potential pharmacological targets.

Table 2: Receptor Binding Affinity (Ki) for Select Synthetic Cathinones

| Compound | Dopamine (B1211576) Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |

| Mephedrone | 1290 | 510 | 1890 | |

| Methylone | 1430 | 790 | 2390 | |

| MDPV | 2.4 | 1.6 | 3380 | |

| α-PVP | 8.4 | 3.9 | 2600 | |

| Pentylone | 100 | 46 | 170 |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an NPS for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor

-

Unlabeled NPS (test compound)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled NPS.

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled NPS. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[2]

In Vivo Toxicology Screening

In vivo studies are crucial for understanding the systemic toxicity and behavioral effects of NPS in a whole organism.

Acute Toxicity Studies

These studies are designed to determine the short-term toxic effects of a single or multiple closely spaced doses of an NPS and to establish the median lethal dose (LD50).

Table 3: Acute Toxicity Data (LD50) for Select Novel Psychoactive Substances

| NPS Class | Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Synthetic Cannabinoids | 4-F-MDMB-BUTINACA | Mouse | Oral | 32.60 | [4] |

| Synthetic Cathinones | Mephedrone | Mouse | Intraperitoneal | 118.8 | [5] |

| Methamphetamine | Mouse | Intraperitoneal | 84.5 | [5] | |

| MDMA | Mouse | Intraperitoneal | 100.92 | [5] | |

| Tryptamines | Tryptamine | Mouse | Intraperitoneal | 100 | [6] |

| Tryptamine | Mouse | Subcutaneous | 500 | [6] | |

| Tryptamine | Rat | Intraperitoneal | 223 | [6] |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol follows a sequential dosing approach to estimate the LD50, minimizing the number of animals required.

Animals:

-

Healthy, young adult rodents (e.g., rats or mice) of a single sex.

Procedure:

-

Dose Selection: Start with a dose estimated to be just below the expected LD50.

-

Dosing: Administer the selected dose to a single animal by oral gavage.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

-

Continuation: Continue this sequential dosing until the criteria for stopping are met (e.g., a specific number of reversals in outcome have occurred).

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

-

Clinical Observations: Record detailed clinical observations, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Pathology: Conduct a gross necropsy on all animals at the end of the study.

Visualization of Signaling Pathways

Understanding the cellular signaling pathways affected by NPS is crucial for elucidating their mechanisms of action and toxicity. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways.

Synthetic Cannabinoid Signaling Pathway

Synthetic cannabinoids primarily act as agonists at the cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR).

Caption: Synthetic Cannabinoid Signaling via CB1 Receptor.

Stimulant Action on Dopaminergic Synapse

Many stimulant NPS, such as synthetic cathinones, primarily affect the dopamine transporter (DAT), leading to increased synaptic dopamine levels.

Caption: Mechanism of Action of Stimulant NPS at the Dopaminergic Synapse.

Conclusion

The toxicological screening of novel psychoactive substances requires a multi-pronged approach, integrating advanced analytical techniques for identification with a tiered system of in vitro and in vivo assays. The data and protocols presented in this guide provide a foundational framework for researchers and professionals working to understand and mitigate the risks associated with these emerging drugs. Continuous development and validation of new screening methods will be essential to keep pace with the ever-changing landscape of NPS.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptamine - Wikipedia [en.wikipedia.org]

A Technical History of Methylenedioxyamphetamine Derivatives

This in-depth technical guide explores the history of methylenedioxyamphetamine (MDA) and its derivatives, from their initial synthesis to their characterization as potent psychoactive compounds. This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the key chemical and pharmacological discoveries in this class of compounds.

Early Synthesis and Discovery

The story of methylenedioxyamphetamine derivatives begins in the early 20th century. 3,4-Methylenedioxyamphetamine (MDA) was first synthesized in 1910 by Mannich and Jacobson. A few years later, in 1912, Merck chemist Anton Köllisch synthesized 3,4-methylenedioxymethamphetamine (MDMA) as an intermediate product in an attempt to develop a hemostatic agent, a substance to stop bleeding.[1] The psychoactive properties of these compounds remained largely unexplored for several decades.

It wasn't until the 1920s and 30s that the physiological effects of related amphetamines were investigated, notably by American chemist and pharmacologist Gordon Alles.[1][2][3][4] Alles is credited with the rediscovery of amphetamine and the first description of its physiological effects.[1][2][3][4] He patented amphetamine sulfate (B86663) in 1932.[2] His work laid the groundwork for the future investigation of other amphetamine derivatives.

A pivotal moment in the history of these compounds came with the work of Alexander Shulgin. In the 1960s, Shulgin synthesized and, along with a small group of researchers, bioassayed a wide array of phenethylamine (B48288) derivatives, including MDA and MDMA.[5] His meticulous documentation of their synthesis and subjective effects, most famously in his book "PiHKAL" (Phenethylamines I Have Known and Loved), brought these compounds to the attention of the scientific and medical communities.[5] Shulgin's work was instrumental in characterizing the unique psychoactive profile of MDMA, which he described as inducing an "easily controlled altered state of consciousness with emotional and sensual overtones."

Synthetic Pathways

The synthesis of MDA and its derivatives has historically relied on precursors such as safrole or piperonal. Alexander Shulgin's "PiHKAL" provides detailed synthesis instructions for many of these compounds, often utilizing methods that do not require highly restricted chemicals. A common approach involves the use of a mercury-aluminum amalgam as a reducing agent.

A notable synthesis of MDA starts from safrole, which is isomerized to isosafrole. The isosafrole is then oxidized to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a key intermediate. Finally, reductive amination of MDP2P yields MDA. The synthesis of MDMA from MDA can be achieved through N-methylation.

Pharmacological Profile: Interaction with Monoamine Transporters

The primary mechanism of action for MDA and its derivatives is their interaction with monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). These compounds act as both inhibitors of reuptake and as releasing agents, leading to an increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine.

The relative affinity and activity at these transporters vary among the different derivatives, which accounts for their distinct psychoactive effects. Generally, MDMA and its close analogs exhibit a higher affinity for SERT and NET compared to DAT.[6][7]

Quantitative Data: Binding Affinities and Reuptake Inhibition

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of several key methylenedioxyamphetamine derivatives for human monoamine transporters. Lower values indicate higher affinity/potency.

| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | 5-HT Reuptake IC50 (nM) | DA Reuptake IC50 (nM) | NE Reuptake IC50 (nM) |

| MDA | 160 | 108 | 190 | 100 - 238 | 1572 | 462 |

| MDMA | 49.6 - 2410 | 54.1 - 8290 | 51.2 - 1190 | 640 | 4870 | 1750 |

| MDEA | 47 | 2608 | 622 | 1100 | 5400 | 2200 |

| MBDB | 540 | 3300 | >100,000 | 1300 | 12100 | 1900 |

Note: Values are compiled from multiple sources and may vary depending on the specific experimental conditions. The data for human transporters are prioritized where available.

Experimental Protocols

The characterization of methylenedioxyamphetamine derivatives relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key in vitro assays.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for SERT, DAT, or NET using rat brain tissue.

Materials:

-

Rat brain tissue (striatum for DAT, cortex/hippocampus for SERT and NET)

-

Radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)

-

Test compound (MDA derivative)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in the incubation buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the synaptosomal preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known selective inhibitor (e.g., fluoxetine (B1211875) for SERT).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Monoamine Reuptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the reuptake of radiolabeled monoamines into rat brain synaptosomes.

Materials:

-

Synaptosomal preparation (as described above)

-

Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, [³H]norepinephrine)

-

Test compound (MDA derivative)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Selective reuptake inhibitor for determining non-specific uptake (e.g., fluoxetine for serotonin)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or vehicle at 37°C for 10-15 minutes.

-

-

Uptake Initiation and Termination:

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km value.

-

Incubate at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold KRH buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathways and Molecular Mechanisms

The psychoactive effects of methylenedioxyamphetamine derivatives are not solely due to increased synaptic monoamine levels but also involve direct interactions with postsynaptic receptors and modulation of intracellular signaling cascades.

5-HT2A Receptor Signaling

Many of the hallucinogenic and subjective effects of MDA and related compounds are attributed to their agonist activity at the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8]

Regulation of the Serotonin Transporter (SERT)

The function of SERT is not static and can be rapidly modulated by intracellular signaling pathways, including those involving protein kinase C (PKC) and protein phosphatase 2A (PP2A).[9][10][11] Activation of PKC can lead to the phosphorylation and subsequent internalization of SERT, reducing its activity.[10][11] Conversely, PP2A can dephosphorylate SERT, promoting its function.[9] Some MDA derivatives, as SERT substrates, can influence this regulatory cycle.[3][8]

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of novel psychoactive compounds, including new methylenedioxyamphetamine derivatives, follows a structured workflow to characterize their pharmacological and toxicological profiles.

Conclusion

The history of methylenedioxyamphetamine derivatives is a fascinating journey from their incidental synthesis to their detailed characterization as powerful modulators of monoaminergic systems. The pioneering work of early chemists and the comprehensive investigations of researchers like Alexander Shulgin have provided a deep understanding of their structure-activity relationships. For drug development professionals, the study of these compounds offers valuable insights into the design of novel therapeutics targeting the serotonin, dopamine, and norepinephrine systems, while also highlighting the importance of a thorough preclinical evaluation to understand both the therapeutic potential and the risks associated with potent psychoactive molecules.

References

- 1. Gordon Alles - Wikipedia [en.wikipedia.org]

- 2. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]

- 3. alchetron.com [alchetron.com]

- 4. Gordon Alles | American chemist and pharmacologist | Britannica [britannica.com]

- 5. Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Cocaine and Antidepressant-Sensitive Biogenic Amine Transporters Exist in Regulated Complexes with Protein Phosphatase 2A | Journal of Neuroscience [jneurosci.org]

- 9. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Techniques for the Detection of Novel Psychoactive Substances: A Case Study on MDMB-4en-PINACA (as an analogue for "Madam-6")

Disclaimer: The compound "Madam-6" is not a recognized chemical entity in scientific literature or public databases. Therefore, this document provides a detailed overview of the analytical techniques for a representative and structurally relevant novel psychoactive substance (NPS), the synthetic cannabinoid MDMB-4en-PINACA . The methodologies and data presented herein are based on published scientific studies for MDMB-4en-PINACA and serve as a practical guide for researchers, scientists, and drug development professionals working on the detection of similar synthetic cannabinoids.

Introduction

MDMB-4en-PINACA (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in the global illicit drug market.[1][2] Like many SCRAs, it is a functionally similar compound to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often exhibits much higher potency and a more severe and unpredictable toxicity profile.[2][3] Due to its extensive metabolism, detection of the parent compound in biological matrices can be challenging, necessitating sensitive analytical methods that can also target its key metabolites.[1][4][5]

This application note details validated methods for the screening and quantification of MDMB-4en-PINACA in various matrices, including bulk material, biological fluids (blood, urine), and hair. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for forensic and clinical toxicology.[6][7]

Pharmacodynamics and Metabolism

MDMB-4en-PINACA acts as a potent, full agonist at the human cannabinoid type 1 (hCB1) receptor, with a reported Ki of 3.26 nM and an EC50 of 0.33 nM for the inhibition of cAMP accumulation.[1] This high affinity and efficacy at the CB1 receptor, which is widely distributed in the central nervous system, is responsible for its profound psychoactive effects.[2][8]

The substance is extensively metabolized in the body, primarily through phase I reactions.[1][5] Key metabolic pathways include ester hydrolysis, oxidation of the double bond, and hydroxylation.[1][9][10] The ester hydrolysis metabolite is a crucial marker for detection as the parent compound may be undetectable in biological samples.[5][11] In urine, metabolites are often found as glucuronide conjugates.[4][12] Due to this extensive biotransformation, analytical methods must target both the parent compound and its major metabolites for reliable detection of exposure.[4][13]

Analytical Methodologies

A variety of analytical techniques have been successfully employed for the identification and quantification of MDMB-4en-PINACA. These include GC-MS, LC-MS/MS, and high-resolution mass spectrometry (HRMS) such as LC-QTOF-MS.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. It is widely used for identifying MDMB-4en-PINACA in seized materials like herbal blends and powders.[6][7] For biological matrices, derivatization may sometimes be employed to improve chromatographic performance, though methods for direct analysis in hair without derivatization have been developed.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of MDMB-4en-PINACA and its metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds.[15][16] It is particularly effective for analyzing urine, blood, and hair samples.[5][16][17]

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative parameters from validated analytical methods for the detection of MDMB-4en-PINACA in different biological matrices.

Table 1: LC-MS/MS Method Parameters for Blood and Urine Analysis

| Parameter | Blood | Urine | Reference |

|---|---|---|---|

| Linearity Range | 1.0 - 50 ng/mL | 1.0 - 50 ng/mL | [15] |

| LOD | 1.29 ng/mL | 1.33 ng/mL | [15] |

| LOQ | Not Reported | Not Reported | [15] |

| Recovery | Not Reported | Not Reported |[15] |

Table 2: GC-MS/MS Method Parameters for Hair Analysis

| Parameter | Hair | Reference |

|---|---|---|

| Linearity Range | 20 - 20,000 pg/mg | [18] |

| LOD | 10 pg/mg | [18] |

| LOQ | 20 pg/mg | [18] |

| Precision (RSD%) | < 15% | [14] |

| Accuracy | 85-115% |[14] |

Table 3: UPLC-MS/MS Method Parameters for Hair Analysis

| Parameter | Hair | Reference |

|---|---|---|

| Linearity Range | 1 - 100 pg/mg | [16] |

| LOD | 0.5 - 5 pg/mg | [16] |

| LLOQ | 1 - 10 pg/mg | [16] |

| Recovery | 36.1 - 93.3% | [16] |

| Matrix Effect | 19.1 - 110.0% |[16] |

Experimental Protocols

Protocol 1: Quantification in Hair by GC-MS/MS

This protocol is adapted from a validated method for the quantification of MDMB-4en-PINACA in human hair.[14][18]

5.1.1 Sample Preparation

-

Wash 50 mg of hair sequentially with a detergent solution, deionized water, and acetone (B3395972) to remove external contamination.

-

Dry the washed hair samples completely.

-

Cut the hair into small segments (approx. 2 mm).

-

Pulverize the hair segments into a fine powder using a cryogenic grinder.

-

To the powdered hair, add an internal standard (e.g., JWH-018-d9) and 1 mL of methanol (B129727).

-

Vortex the mixture vigorously and then centrifuge to pellet the hair debris.

-

Transfer the methanol supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of methanol for analysis.

5.1.2 GC-MS/MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode, 280°C.

-

Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 357.2

-

Product Ions (m/z): 213.1, 145.1 (quantifier and qualifier, respectively).[8]

Protocol 2: Quantification in Blood and Urine by LC-MS/MS

This protocol is based on a rapid solid-phase extraction (SPE) method coupled with LC-MS/MS.[15]

5.2.1 Sample Preparation (Solid-Phase Extraction - SPE)

-

Pipette 1 mL of blood or urine into a glass tube.

-

Add an appropriate internal standard (e.g., 5F-MDMB-PINACA-d5).

-

Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

-

Vortex the mixture.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase for injection.

5.2.2 UPLC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Waters Acquity UPLC System or equivalent.

-

Column: Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm).[16]

-

Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[16]

-

Mobile Phase B: Acetonitrile.[16]

-

Gradient: A typical gradient would start at ~95% A, ramping to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M+H]+, m/z): 358.2

-

Product Ions (m/z): Transitions for both parent and key metabolites (e.g., ester hydrolysis product) should be monitored.

Conclusion

The analytical detection of novel synthetic cannabinoids like MDMB-4en-PINACA requires highly sensitive and specific instrumentation. GC-MS and LC-MS/MS are powerful and complementary techniques for this purpose. LC-MS/MS is generally superior for quantifying the parent drug and its metabolites in complex biological matrices like blood and urine. GC-MS provides excellent confirmatory data, especially for bulk samples and, with proper sample preparation, for hair analysis. The protocols and data provided here offer a robust framework for laboratories involved in forensic toxicology, clinical chemistry, and drug monitoring to develop and validate methods for the detection of MDMB-4en-PINACA and other emerging synthetic cannabinoids.

References

- 1. cdn.who.int [cdn.who.int]

- 2. euda.europa.eu [euda.europa.eu]

- 3. The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA [ojp.gov]

- 4. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]

- 5. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. euda.europa.eu [euda.europa.eu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. drugsandalcohol.ie [drugsandalcohol.ie]

- 12. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [medbiosci.ru]

- 13. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]

- 14. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 6-methyl-MDMA using LC-MS/MS

An LC-MS/MS method for the quantification of 6-methyl-MDMA has been developed and validated for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the sensitive and selective quantification of 6-methyl-MDMA in various matrices.